N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a quinoline moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the thiazole or quinoline rings .
Scientific Research Applications
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole and quinoline rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole itself, which is a simpler structure but shares the thiazole ring.
Quinoline Derivatives: Compounds like quinine, which also contains the quinoline moiety but lacks the thiazole ring.
Chlorophenyl Compounds: Compounds like chlorobenzene, which contains the chlorophenyl group but lacks the complexity of the thiazole and quinoline rings.
Uniqueness
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of the thiazole, quinoline, and chlorophenyl groups. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C26H18ClN3OS |
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Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H18ClN3OS/c27-22-12-6-4-10-18(22)14-19-16-28-26(32-19)30-25(31)21-15-24(17-8-2-1-3-9-17)29-23-13-7-5-11-20(21)23/h1-13,15-16H,14H2,(H,28,30,31) |
InChI Key |
JIMWSFZRZUCNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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